molecular formula C13H13F3N2O2S2 B3149458 2-{1-[(Trifluoromethyl)sulfonyl]-4-piperidinyl}-1,3-benzothiazole CAS No. 672925-42-7

2-{1-[(Trifluoromethyl)sulfonyl]-4-piperidinyl}-1,3-benzothiazole

Cat. No.: B3149458
CAS No.: 672925-42-7
M. Wt: 350.4 g/mol
InChI Key: SNWRAEOJAJRCRD-UHFFFAOYSA-N
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Description

2-{1-[(Trifluoromethyl)sulfonyl]-4-piperidinyl}-1,3-benzothiazole is a compound that has garnered interest in various fields of scientific research due to its unique chemical structure and properties. This compound features a trifluoromethylsulfonyl group attached to a piperidine ring, which is further connected to a benzothiazole moiety. The presence of the trifluoromethyl group imparts significant chemical stability and reactivity, making it valuable in pharmaceutical and agrochemical applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{1-[(Trifluoromethyl)sulfonyl]-4-piperidinyl}-1,3-benzothiazole typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of a benzothiazole derivative with a piperidine derivative under controlled conditions. The trifluoromethylsulfonyl group is introduced using reagents such as trifluoromethylsulfonyl chloride (CF3SO2Cl) in the presence of a base like triethylamine .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes steps such as distillation, crystallization, and recrystallization to isolate and purify the final product .

Mechanism of Action

The mechanism of action of 2-{1-[(Trifluoromethyl)sulfonyl]-4-piperidinyl}-1,3-benzothiazole involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethylsulfonyl group can enhance the compound’s binding affinity and selectivity for specific targets, leading to its biological effects . The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-{1-[(Trifluoromethyl)sulfonyl]-4-piperidinyl}-1,3-benzothiazole is unique due to its specific combination of the trifluoromethylsulfonyl group with the piperidine and benzothiazole moieties. This unique structure imparts distinct chemical and biological properties, making it valuable in various research and industrial applications .

Properties

IUPAC Name

2-[1-(trifluoromethylsulfonyl)piperidin-4-yl]-1,3-benzothiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13F3N2O2S2/c14-13(15,16)22(19,20)18-7-5-9(6-8-18)12-17-10-3-1-2-4-11(10)21-12/h1-4,9H,5-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNWRAEOJAJRCRD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C2=NC3=CC=CC=C3S2)S(=O)(=O)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13F3N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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